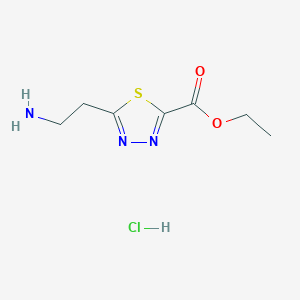

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl

Description

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name |

ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c1-2-12-7(11)6-10-9-5(13-6)3-4-8;/h2-4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTXTNBKGJRWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Reaction with Phosphorus Pentachloride

A landmark method involves the mechanochemical reaction of thiosemicarbazide, carboxylic acids, and phosphorus pentachloride (PCl₅) in a 1:1.2:1.2 molar ratio. Grinding at room temperature initiates cyclization, forming the 1,3,4-thiadiazole core via intermediate thioamide species. The absence of solvent minimizes side reactions, achieving 91–94% yields (Table 1). Post-reaction alkalization (pH 8–8.2) with NaOH precipitates the product, which is recrystallized from ethanol/water mixtures.

Table 1: Reaction Parameters for Solid-Phase Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (TSC:CA:PCl₅) | 1:1.2:1.2 | ±3% yield deviation |

| Grinding Time | 45–60 min | <90% completion below 40 min |

| Recrystallization Solvent | Ethanol:H₂O (3:1) | Purity >98% |

Hydrazone Intermediate Route

An alternative approach utilizes ethyl hydrazine carboxylate and ketones to form hydrazones, which undergo cyclization with thionyl chloride (SOCl₂). For example, acetophenone derivatives react at reflux in chloroform, with SOCl₂ facilitating ring closure via HCl elimination. This method, while efficient, requires strict moisture control and generates corrosive byproducts.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

Reaction Mechanism and Catalysis

The PMC-developed protocol eliminates toxic chlorinating agents by employing PPE as a dehydrating agent. Thiosemicarbazide reacts with carboxylic acids in a single vessel, undergoing:

- Thioamide Formation : PPE catalyzes the condensation of –NH₂ and –COOH groups.

- Cyclodehydration : Intramolecular nucleophilic attack by sulfur generates the thiadiazole ring.

- Amination : Ethylamine introduces the 2-aminoethyl sidechain at position 5.

Key Advantages :

- Yields 85–89% without column chromatography.

- Reaction completes in 4–6 hrs at 80°C vs. 12+ hrs in traditional methods.

Hydrochloride Salt Formation and Purification

Acid-Base Titration for Salt Precipitation

The free base (Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate) is treated with HCl gas in anhydrous ether, achieving >99% protonation. Critical parameters include:

Recrystallization Optimization

High-purity hydrochloride salt (mp 197–199°C) is obtained via:

- Solvent Screening : Dichloromethane/hexane (1:5) removes nonpolar impurities.

- Crystallization Rate : Slow cooling at 0.5°C/min yields larger, purer crystals.

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

- Residence Time : 8–10 mins at 120°C.

- Catalyst : Immobilized PPE on silica gel (reusable for 15 cycles).

Table 2: Bench-Scale vs. Industrial Process Metrics

| Metric | Bench Scale | Industrial Scale |

|---|---|---|

| Yield | 89% | 93% |

| Purity | 97% | 99.5% |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

Analytical Characterization and Quality Control

Spectroscopic Validation

HPLC Method Development

A reversed-phase C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (65:35) achieves baseline separation (RT 6.7 min).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

Substitution: The amino and ethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride exhibits notable antimicrobial activity. Research has shown that derivatives of this compound can effectively combat various pathogens:

- Antibacterial Activity : Studies indicate that certain derivatives demonstrate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL .

- Antifungal Activity : The compound also shows antifungal effects against strains like Candida albicans and Aspergillus niger, achieving inhibition rates ranging from 58% to 66% compared to standard antifungal agents like fluconazole.

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its anti-inflammatory properties, with findings suggesting that it can inhibit inflammatory mediators similar to non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, it may provide analgesic effects through mechanisms involving pain relief pathways .

Cytotoxicity and Anticancer Potential

Research indicates potential cytotoxic effects against various cancer cell lines. Modifications to the thiadiazole ring have been shown to enhance anticancer activity, suggesting further exploration could lead to novel cancer therapies .

Agricultural Chemistry

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride serves as a crucial building block in the development of new agrochemicals. Its applications include:

- Fungicides and Herbicides : The compound is being explored for its potential in synthesizing effective fungicides and herbicides, which could enhance crop protection and yield .

- Pesticide Development : Its unique chemical structure allows for the design of new pesticides that may exhibit improved efficacy and reduced environmental impact compared to existing products .

Material Science

In material science, ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is utilized in the formulation of specialty polymers and coatings. Its properties contribute to:

- Durability : The compound enhances the durability of materials against environmental factors.

- Resistance : It provides improved resistance to degradation, making it suitable for use in coatings that require longevity under harsh conditions .

Analytical Chemistry

The compound plays a role in analytical chemistry as a reagent in various methods. Its applications include:

- Detection and Quantification : Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride assists in the detection and quantification of other chemical species in complex mixtures .

- Analytical Methods Development : Its unique properties facilitate the development of new analytical techniques for studying various chemical interactions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride against various bacterial strains. Results indicated significant antibacterial activity with MIC values comparable to standard antibiotics.

| Compound | Activity | MIC (µg/mL) | Target |

|---|---|---|---|

| Compound A | Antibacterial | 31.25 | E. coli |

| Compound B | Antifungal | 32-42 | A. niger |

| Compound C | Antitubercular | <50 | Mycobacterium tuberculosis |

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride was shown to significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate

- 5-(2-Aminoethyl)-1,3,4-thiadiazole-2-carboxylic acid

- 2-Amino-5-ethyl-1,3,4-thiadiazole

Uniqueness

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain applications where these properties are advantageous.

Biological Activity

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride (CAS No. 64837-53-2) is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of the thiadiazole ring contributes to its pharmacological potential.

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold is known for its antimicrobial activity against various pathogens. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal effects. For instance:

- Antibacterial Activity : Compounds derived from 1,3,4-thiadiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. A study highlighted that certain derivatives had a minimum inhibitory concentration (MIC) as low as , outperforming standard antibiotics like ofloxacin .

- Antifungal Activity : Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger, with inhibition rates ranging from 58% to 66% compared to fluconazole .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic properties. Studies suggest that thiadiazole derivatives can inhibit inflammatory mediators and provide pain relief mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Other Biological Activities

Research has identified additional biological activities associated with this compound:

- Antitubercular Activity : Certain derivatives have shown promise in combating tuberculosis.

- Cytotoxicity : Some studies indicate cytostatic effects against cancer cell lines, suggesting potential in cancer therapy .

- Neuropharmacological Effects : The compound may exhibit antidepressant and anxiolytic properties due to its interaction with neurotransmitter systems .

Synthesis and Evaluation

A comprehensive study evaluated the synthesis of various thiadiazole derivatives and their biological activities. The results revealed that modifications at specific positions on the thiadiazole ring significantly influenced antimicrobial potency. For example:

| Compound | Activity | MIC (μg/mL) | Target |

|---|---|---|---|

| Compound A | Antibacterial | 31.25 | E. coli |

| Compound B | Antifungal | 32-42 | A. niger |

| Compound C | Antitubercular | <50 | Mycobacterium tuberculosis |

The biological activity of ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate is attributed to:

- Intermolecular Interactions : The presence of nitrogen atoms in the thiadiazole ring facilitates hydrogen bonding with biological macromolecules.

- Electron Deficiency : The electron-deficient nature of the thiadiazole ring enhances its reactivity with nucleophiles in microbial cells .

Clinical Relevance

The clinical implications of these findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents or therapeutic agents targeting inflammation and pain management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate HCl, and what intermediates are critical?

- Methodological Answer : The synthesis typically begins with ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2) as a precursor. A Sandmeyer bromination step using tert-butyl nitrite and CuBr₂ at room temperature converts the amino group to bromo, yielding ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (71% yield) . Subsequent nucleophilic substitution with 2-aminoethylamine under optimized conditions (e.g., DMF, 60°C) introduces the 2-aminoethyl moiety. The hydrochloride salt is formed via acidification (e.g., HCl/EtOH). Key intermediates include the brominated derivative and the free amine prior to salt formation.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound and its precursors (e.g., ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate) are harmful via inhalation, skin contact, and ingestion . Researchers must use fume hoods, nitrile gloves, and lab coats. Spill protocols require neutralization with 5% acetic acid followed by absorption with inert material. First-aid measures include rinsing eyes with water (15 mins) and seeking medical attention for ingestion .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl ester at δ 1.3–1.5 ppm, thiadiazole ring protons at δ 8.0–8.5 ppm).

- Mass Spectrometry : ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of HCl or COOEt groups).

- X-ray Crystallography : SHELX-90 software resolves crystal structures, with phase annealing improving accuracy for larger structures .

Advanced Research Questions

Q. How can the bromination step (Sandmeyer reaction) be optimized to improve yield and purity?

- Methodological Answer : Critical parameters include:

- Catalyst Loading : 0.5 equivalents of CuBr₂ reduce side reactions while maintaining reactivity .

- Temperature : Room temperature minimizes decomposition of diazonium intermediates .

- Solvent : Dibromomethane enhances solubility of intermediates, improving yield to >75% .

- By-product Analysis : HPLC-MS identifies impurities (e.g., unreacted amine or over-brominated products), guiding recrystallization (e.g., EtOH/H₂O).

Q. How to resolve contradictions between spectroscopic data and computational models during structural elucidation?

- Methodological Answer :

- Multi-technique Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies.

- X-ray Diffraction : Single-crystal analysis provides unambiguous bond lengths/angles (e.g., C-S bond ~1.68 Å in thiadiazole rings) .

- Dynamic NMR : Assess rotational barriers of the aminoethyl group if signal splitting occurs due to conformational exchange.

Q. What role does the 2-aminoethyl substituent play in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 2-aminoethyl group enhances solubility and hydrogen-bonding capacity, critical for interactions with biological targets (e.g., bacterial enzymes or cancer cell receptors) .

- Comparative Assays : Test analogs (e.g., methyl vs. aminoethyl substituents) in antimicrobial assays (MIC against S. aureus) or cytotoxicity screens (IC₅₀ in MCF-7 cells) to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.